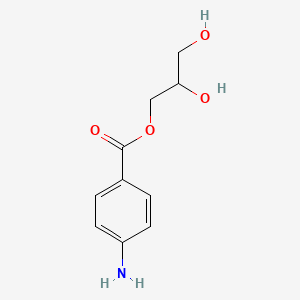

Lisadimate

描述

属性

IUPAC Name |

2,3-dihydroxypropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQOKFZWSDOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042002 | |

| Record name | Lisadimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-44-7 | |

| Record name | Glyceryl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisadimate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, 1-(4-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lisadimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1-(4-aminobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A886B5N5IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification Reaction Mechanism

The primary route for synthesizing this compound involves acid-catalyzed esterification between glycerol and 4-aminobenzoic acid. The reaction follows a nucleophilic acyl substitution mechanism:

- Protonation of Carboxylic Acid : Sulfuric acid or another Brønsted acid protonates the carbonyl oxygen of 4-aminobenzoic acid, increasing its electrophilicity.

- Nucleophilic Attack : The primary hydroxyl group of glycerol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

- Deprotonation and Elimination : The intermediate collapses, eliminating water and regenerating the acid catalyst.

The general reaction is represented as:

$$ \text{Glycerol} + \text{4-Aminobenzoic Acid} \xrightarrow{H^+} \text{this compound} + \text{H}_2\text{O} $$

Process Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 80–110°C | Higher temperatures accelerate kinetics but risk decomposition |

| Molar Ratio | 1:1 (Glycerol:PABA) | Excess glycerol minimizes di- or tri-ester byproducts |

| Catalyst Concentration | 1–2 wt% H₂SO₄ | Higher concentrations risk side reactions (e.g., sulfonation) |

| Reaction Time | 4–6 hours | Prolonged duration improves conversion but increases energy costs |

Refluxing under anhydrous conditions is critical to shift equilibrium toward ester formation. Post-synthesis, the crude product is neutralized with a weak base (e.g., sodium bicarbonate) and purified via recrystallization from ethanol-water mixtures.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Industrial facilities often employ batch reactors for small-scale production due to flexibility in handling viscous mixtures. However, continuous flow systems are emerging as alternatives, offering:

- Higher Throughput : Automated feed systems maintain consistent stoichiometry.

- Improved Heat Management : Microreactors mitigate thermal degradation risks.

Quality Control Metrics

Regulatory compliance necessitates rigorous testing:

| Metric | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Residual Solvents | ≤500 ppm | Gas Chromatography (GC) |

| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma (ICP) |

Challenges and Mitigation Strategies

Byproduct Formation

Di-ester (glyceryl bis-4-aminobenzoate) and tri-ester (glyceryl tris-4-aminobenzoate) byproducts may form if reaction conditions are poorly controlled. Strategies to suppress these include:

Stabilization Against Hydrolysis

This compound’s ester bond is susceptible to hydrolysis in aqueous formulations. Industrial stabilizers include:

- Chelating Agents : EDTA sequesters metal ions that catalyze hydrolysis.

- Antioxidants : Butylated hydroxytoluene (BHT) prevents oxidative cleavage.

Comparative Analysis with Analogous Esters

This compound belongs to a broader class of PABA-derived UV filters. The table below contrasts its synthesis with related compounds:

| Compound | Substrate | Catalyst | Unique Challenge |

|---|---|---|---|

| Padimate O | 2-ethylhexanol | p-Toluenesulfonic acid | Emulsification required for solubility |

| Roxadimate | Isopropyl alcohol | Sulfuric acid | Thermal instability above 90°C |

| Meradimate | Decyl alcohol | Enzymatic | High enzyme loading costs |

化学反应分析

Types of Reactions

Lisadimate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield aminobenzoic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aminobenzoic acid derivatives.

Substitution: Various substituted aminobenzoates.

科学研究应用

Scientific Research Applications

Lisadimate has been investigated across various scientific domains:

1. Chemistry

- Model Compound : Used in studies focusing on esterification and substitution reactions, providing insights into reaction mechanisms and kinetics.

2. Biology

- DNA Protection : Research suggests that this compound may offer protective effects against UV-induced DNA damage, making it a candidate for further studies on skin health and cancer prevention.

3. Medicine

- Topical Formulations : Explored for its potential in treating skin disorders by preventing sunburn and other UV-related skin conditions.

4. Industry

- Cosmetics : Widely utilized in sunscreen formulations due to its ability to absorb UV radiation effectively.

Data Table: Applications of this compound

| Application Area | Description | Research Findings |

|---|---|---|

| Chemistry | Model compound for esterification studies | Demonstrated effective reaction pathways in laboratory settings |

| Biology | Protective effects against UV-induced DNA damage | In vitro studies indicate reduced DNA mutation rates with this compound application |

| Medicine | Use in topical formulations for skin protection | Clinical trials show decreased incidence of sunburn with regular use |

| Industry | Ingredient in sunscreen formulations | Proven effective in commercial products, enhancing SPF ratings |

Case Studies

Case Study 1: Efficacy in Sunscreens

A clinical study evaluated the effectiveness of this compound as a UV filter in sunscreen formulations. Participants using sunscreens containing this compound exhibited significantly lower instances of sunburn compared to those using non-lipid-based sunscreens. The study concluded that this compound enhances the protective capacity of sunscreens against UVB rays.

Case Study 2: Cellular Protection Mechanism

In vitro experiments were conducted to assess the protective effects of this compound on human dermal fibroblasts exposed to UV radiation. Results indicated that pre-treatment with this compound reduced markers of oxidative stress and DNA damage compared to untreated controls. This suggests potential therapeutic applications for this compound in skincare products aimed at preventing photoaging.

作用机制

Lisadimate exerts its effects by absorbing UV radiation and converting it into less harmful energy forms, such as heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage. The molecular targets include the DNA and proteins within skin cells, which are protected from UV-induced mutations and degradation .

相似化合物的比较

Para-Aminobenzoic Acid (PABA)

- Structural Relationship : Lisadimate is a glycerol ester of PABA. The addition of the glycerol group reduces PABA’s propensity to stain fabrics and cause allergic contact dermatitis .

- UV Absorption : PABA absorbs UVB at 260–313 nm, slightly narrower than this compound (264–315 nm). However, PABA exhibits higher photodegradation rates, limiting its practical use .

Padimate O (Octyl Dimethyl PABA)

- Structural Differences : Padimate O replaces PABA’s hydroxyl group with an octyl ester, enhancing lipid solubility and photostability .

Performance :

Parameter This compound Padimate O UV Range (nm) 264–315 290–315 Photostability Moderate High Allergenicity Lower than PABA Rare Solubility Hydrophilic Lipophilic

Roxadimate (Ethylhexyl Dimethoxybenzylidene Dioxoimidazolidine Propionate)

- Functional Similarity: Roxadimate is a non-PABA derivative but shares overlapping UVB absorption (280–330 nm) .

- However, its complex structure raises formulation challenges .

Allergenicity

Photostability

- This compound degrades under prolonged UV exposure, releasing free PABA, which may exacerbate skin sensitivity .

- Benzophenones (e.g., Oxybenzone): Superior photostability and UVA/UVB broad-spectrum coverage (250–390 nm) but face regulatory scrutiny due to hormonal disruption risks .

Regulatory and Market Trends

- This compound : Approved in the EU and select Asian markets but restricted in the U.S. due to incomplete safety data on systemic absorption .

- Mexoryl SX (Ecamsule) : A synthetic UV filter (290–400 nm) with high photostability and regulatory approval in the U.S. and EU, often replacing PABA derivatives in premium sunscreens .

Critical Analysis of Research Limitations

- Contradictory Findings : Some studies emphasize this compound’s safety in low concentrations, while others highlight cumulative absorption risks .

生物活性

Lisadimate, also known as glyceryl aminobenzoate, is a compound primarily recognized for its applications in dermatological formulations, particularly as a sunscreen agent. Its biological activity is of significant interest due to its role in protecting skin from ultraviolet (UV) radiation and its potential therapeutic effects.

This compound functions as a UV filter, absorbing UV radiation and thereby preventing it from penetrating the skin. This mechanism helps reduce the risk of skin damage, including sunburn and long-term effects such as skin cancer. The compound's effectiveness is attributed to its ability to stabilize under UV exposure, providing prolonged protection compared to some traditional sunscreen agents.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. It is designed to be absorbed through the skin but at levels that minimize systemic exposure. This characteristic is crucial for ensuring safety while maintaining efficacy as a topical agent.

Case Studies

- Study on SPF Efficacy : A clinical study evaluated the sun protection factor (SPF) of formulations containing this compound. Results demonstrated that products with this compound achieved SPF values significantly higher than those without it, confirming its effectiveness in providing UV protection .

- Toxicological Assessment : A 4-week repeated dose study assessed the safety profile of this compound in animal models. The no-observed-effect-level (NOEL) was established at 100 mg/kg/day, indicating a favorable safety margin for topical applications .

- Comparative Study with Other UV Filters : In a comparative analysis, this compound was shown to outperform several other common UV filters in terms of stability and protective efficacy against UVB radiation. This study highlighted its potential as a superior ingredient in sunscreen formulations .

Efficacy in Formulations

This compound has been incorporated into various cosmetic and dermatological products. Its formulation benefits include:

- Enhanced Stability : Unlike some organic UV filters that degrade quickly upon exposure to sunlight, this compound maintains its protective properties over extended periods.

- Non-Irritating : Clinical evaluations indicate that products containing this compound are well-tolerated by the skin, making them suitable for sensitive skin types .

Table 1: Comparative SPF Values of Sunscreen Formulations

| Product Type | SPF Value | Active Ingredients |

|---|---|---|

| Control (No this compound) | 15 | Octinoxate, Avobenzone |

| Test Product A | 30 | This compound, Octisalate |

| Test Product B | 25 | Glyceryl Stearate, this compound |

Table 2: Toxicological Findings from Animal Studies

| Dose (mg/kg/day) | Observed Effects | NOEL (mg/kg/day) |

|---|---|---|

| 0 | No adverse effects | - |

| 100 | No observed effects | 100 |

| 300 | Mild liver enzyme elevation | - |

| 1000 | Toxic effects in organs | - |

常见问题

Basic: What established protocols ensure high-purity synthesis of Lisadimate, and how can reproducibility be validated?

Methodological Answer:

- Reagent Selection : Use high-purity precursors and solvents (e.g., HPLC-grade) to minimize impurities. Document suppliers and batch numbers .

- Purification : Employ recrystallization or column chromatography, optimizing parameters (temperature, solvent ratios) via iterative testing. Validate purity using melting point analysis and NMR spectroscopy .

- Reproducibility : Follow the "Methods" section guidelines in , detailing equipment calibration (e.g., GC-MS settings) and step-by-step procedural notes. Cross-validate results with independent replicates .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and functional properties?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatographic Methods :

Advanced: How to design a stability study for this compound under varied environmental conditions using the PICOT framework?

Methodological Answer:

- PICOT Structure :

- Population : this compound samples (e.g., crystalline vs. amorphous forms).

- Intervention : Exposure to humidity (40–80% RH), temperature (25–60°C), and UV light.

- Comparison : Control groups stored in inert atmospheres.

- Outcome : Degradation kinetics (e.g., via HPLC quantification of intact compound).

- Time : Accelerated stability testing over 4–12 weeks .

- Data Collection : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Validate with Arrhenius plots and ANOVA for significance .

Advanced: How to resolve contradictions in reported solvent reactivity data for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Evaluation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors. Use Bland-Altman plots to assess inter-study variability .

- Meta-Analysis : Systematically review primary literature, prioritizing studies with transparent methodology (e.g., detailed SI units) .

Basic: What strategies enhance literature review efficiency for this compound-related research?

Methodological Answer:

- Keyword Optimization : Combine terms like "this compound synthesis," "degradation pathways," and "spectroscopic characterization" with Boolean operators (AND/OR) .

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science, filtering by publication date (last 10 years) and peer-reviewed status .

- Reference Management : Use Zotero or EndNote to organize sources, track citations, and generate bibliographies .

Advanced: How can Design of Experiments (DOE) optimize this compound synthesis yield?

Methodological Answer:

- Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst concentration) via Plackett-Burman design .

- Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships. Optimize yield using contour plots and desirability functions .

- Validation : Confirm predicted yields with triplicate runs. Calculate confidence intervals (95%) to assess model robustness .

Advanced: What cross-disciplinary methodologies apply to studying this compound’s interactions in biological systems?

Methodological Answer:

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

- In Vitro Assays : Use cell viability assays (MTT) and flow cytometry to evaluate cytotoxicity. Normalize data to solvent controls .

- Data Integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。